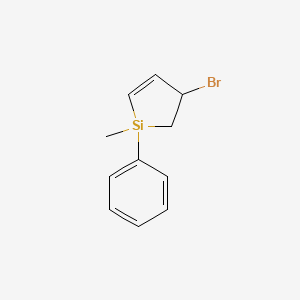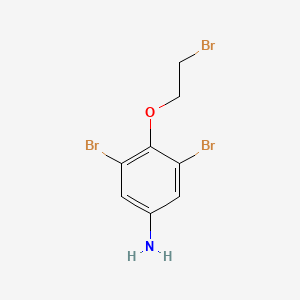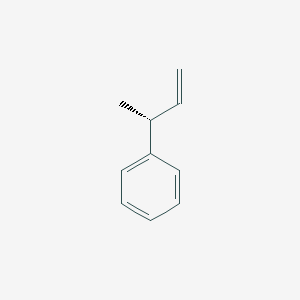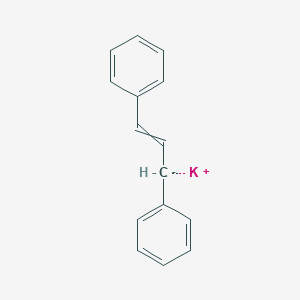
potassium;3-phenylprop-1-enylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3-phenylprop-1-enylbenzene is an organic compound that features a benzene ring substituted with a 3-phenylprop-1-enyl group and a potassium ion. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a potassium salt. One common method is the nucleophilic substitution reaction where a potassium halide reacts with 3-phenylprop-1-enylbenzene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Potassium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Potassium;3-phenylprop-1-enylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of potassium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Phenylpropene: A simpler compound with a similar structure but without the potassium ion.
Styrene: Another benzene derivative with a vinyl group instead of the 3-phenylprop-1-enyl group.
Cinnamaldehyde: Contains a similar phenylpropene structure but with an aldehyde group.
Uniqueness
Potassium;3-phenylprop-1-enylbenzene is unique due to the presence of the potassium ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from other benzene derivatives and provides specific properties that can be exploited in various applications .
特性
CAS番号 |
37837-37-9 |
|---|---|
分子式 |
C15H13K |
分子量 |
232.36 g/mol |
IUPAC名 |
potassium;3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H13.K/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
InChIキー |
JLYDTVCOPGZRER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

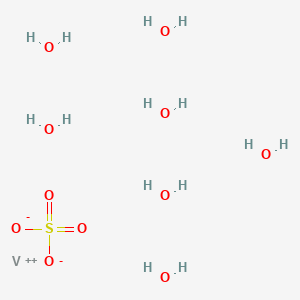

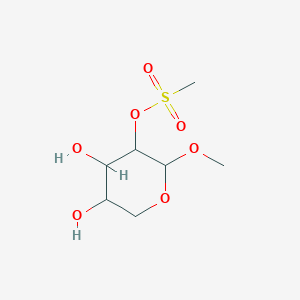


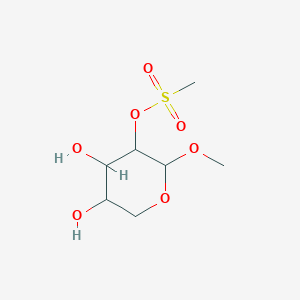
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

